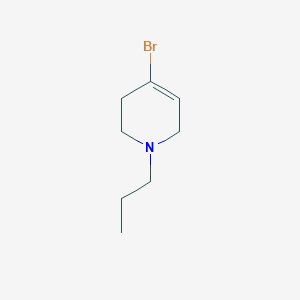

4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

4-bromo-1-propyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN/c1-2-5-10-6-3-8(9)4-7-10/h3H,2,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFUFWOTLOTEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 1-Propyl-1,2,3,6-tetrahydropyridine

The most straightforward synthetic route involves the bromination of 1-propyl-1,2,3,6-tetrahydropyridine using elemental bromine (Br₂) as the brominating agent. This reaction typically proceeds in an inert organic solvent such as dichloromethane (DCM) under controlled temperature conditions to ensure regioselective bromination at the 4-position of the tetrahydropyridine ring.

- Reagents: Bromine (Br₂)

- Solvent: Dichloromethane (DCM) or similar inert solvent

- Temperature: Low to ambient temperature (0°C to room temperature)

- Reaction Time: Several hours, monitored by thin-layer chromatography (TLC)

The bromination proceeds via electrophilic substitution where the bromine electrophile attacks the electron-rich tetrahydropyridine ring preferentially at the 4-position, facilitated by the electron-donating effect of the nitrogen and the propyl group at position 1.

- Simple and direct

- High regioselectivity for 4-position bromination

- Scalable for industrial production

- Requires careful temperature control to avoid over-bromination

- Handling of bromine requires safety precautions due to its corrosiveness and toxicity

Multi-Step Synthetic Route via Pyridinium Salt Intermediates and Protection Strategies

A more elaborate synthetic approach involves several key steps including formation of pyridinium salts, reduction, carbamate formation, protection with tert-butyloxycarbonyl (BOC), and palladium-catalyzed cross-coupling reactions.

| Step | Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Formation of N-substituted pyridinium salt from 4-halo pyridine | 4-halo pyridine + alkylating agent in suitable solvent | N-substituted pyridinium salt |

| 2 | Reduction of pyridinium salt | Reducing agents (e.g., sodium borohydride) | Intermediate tetrahydropyridine derivative |

| 3 | Reaction with alkyl or aryl chloroformate | Benzyl chloroformate in organic solvent | Carbamate intermediate (e.g., benzyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate) |

| 4 | Conversion to secondary amine or ammonium salt | Treatment with acid/base | Secondary amine or ammonium salt |

| 5 | Protection with BOC group | BOC anhydride and base in suitable solvent | BOC-protected intermediate |

| 6 | Cross-coupling (Suzuki reaction) | Palladium catalyst, bispinacolato borane, base, solvent (dioxane or THF) | Functionalized tetrahydropyridine derivative |

- Benzyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (Compound 12a) is prepared by reacting 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine with benzyl chloroformate at ambient temperature for 12 hours, followed by purification via silica gel chromatography.

- Subsequent deprotection and hydrolysis steps yield 4-bromo-1-propyl-1,2,3,6-tetrahydropyridine (Compound 13) after reflux in 6N aqueous HCl and extraction.

- Allows introduction of diverse substituents via cross-coupling

- Enables stereochemical control and functional group protection

- Suitable for complex molecule synthesis and medicinal chemistry applications

- Multi-step, time-consuming

- Requires handling of moisture-sensitive reagents and catalysts

- Necessitates purification at several stages

Bromination via Hydrobromic Acid and Bromine in Acidic Medium

Another reported method involves treating 4-aminopyridine with hydrobromic acid and bromine at low temperatures (0–10°C), followed by diazotization with sodium nitrite and subsequent reactions to generate the brominated tetrahydropyridine derivative.

Process Summary:

- 4-Aminopyridine is dissolved in hydrobromic acid.

- Bromine is added slowly at 0–10°C.

- Sodium nitrite solution is added at 0–5°C to diazotize the amine.

- The reaction mixture is warmed to ambient and then heated to ~50°C.

- The product is extracted into dichloromethane and converted to hydrochloride salt by bubbling HCl gas.

- The hydrochloride salt is then used for further transformations.

- Utilizes readily available starting materials

- Generates brominated intermediates suitable for further functionalization

- Requires careful temperature control

- Multi-step with intermediate isolation

- Use of hazardous reagents (bromine, nitrites, strong acids)

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | 1-Propyl-1,2,3,6-tetrahydropyridine | Bromine (Br₂), DCM | 0–25°C, several hours | Simple, direct, scalable | Requires careful control, bromine handling |

| Multi-step Pyridinium Salt Route | 4-Halo pyridine derivatives | Alkylating agents, reducing agents, BOC anhydride, Pd catalyst | Ambient to reflux, multiple solvents | Functional group diversity, stereochemical control | Multi-step, complex, catalyst handling |

| Bromination via HBr and Br₂ | 4-Aminopyridine | Hydrobromic acid, bromine, sodium nitrite | 0–50°C, acidic medium | Readily available materials | Multi-step, hazardous reagents |

Research Findings and Optimization Notes

- Regioselectivity: Bromination at the 4-position is favored due to electronic effects and steric factors in the tetrahydropyridine ring.

- Solvent Effects: Dichloromethane is preferred for bromination due to its inertness and ability to dissolve both reactants and products efficiently.

- Temperature Control: Low temperatures minimize side reactions such as over-bromination or ring opening.

- Protection Strategies: Use of BOC and carbamate protecting groups enhances stability and selectivity in multi-step syntheses.

- Catalytic Cross-Coupling: Palladium-catalyzed Suzuki reactions enable the introduction of various substituents, expanding the compound's utility in medicinal chemistry.

- Industrial Scaling: Continuous flow reactors improve safety and reproducibility in bromination steps by better heat and reagent control.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding oxides or carboxylic acids.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted tetrahydropyridines.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research

4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can act as agonists for dopamine receptors, particularly D3 receptors, which are implicated in the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of tetrahydropyridine have shown promise in enhancing dopaminergic activity and providing neuroprotection in animal models of Parkinson's disease .

Antidepressant Activity

Studies have suggested that tetrahydropyridine derivatives may exhibit antidepressant-like effects. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This application is particularly relevant given the increasing focus on developing novel antidepressants with fewer side effects compared to traditional therapies .

Chemical Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of other complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This property is leveraged in the synthesis of pharmaceuticals and agrochemicals .

Reagent in Organic Reactions

The compound can be utilized as a reagent in various organic reactions due to its ability to participate in cyclization and substitution reactions. Such applications are crucial in the development of new synthetic pathways for creating diverse chemical entities .

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. The bromine substituent can facilitate cross-linking reactions or improve thermal stability and mechanical strength of the resulting polymers .

Nanomaterials Development

The compound's unique structural characteristics make it suitable for the development of nanomaterials. Research is ongoing into how tetrahydropyridine derivatives can be used to create nanoscale devices or materials with specific electronic or optical properties.

Case Studies

Mechanism of Action

The mechanism by which 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary based on the compound's role in the biological system.

Comparison with Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

- Substituents : Methyl group at N1, phenyl group at C4.

- Key Properties: MPTP is a well-characterized neurotoxin that induces Parkinson’s disease (PD)-like symptoms in humans and animal models. Its toxicity arises from metabolism by monoamine oxidase B (MAO-B) into 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to dopaminergic neuron death .

- Applications : Gold-standard compound for preclinical PD models .

4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP)

- Substituents : Benzyl group at C4, methyl group at N1.

- Key Properties: Despite structural similarity to MPTP, BMTP lacks neurotoxicity even at 10× the dose required for MPTP to reduce striatal dopamine by 85%.

- Applications: Used as a non-neurotoxic control in studies exploring MPTP’s structure-activity relationships .

This compound

- Substituents : Bromine at C4, propyl group at N1.

- The propyl group increases lipophilicity, which could enhance blood-brain barrier penetration.

Metabolic Pathways and Toxicity

| Compound | Metabolic Pathway | Neurotoxicity Profile |

|---|---|---|

| MPTP | MAO-B converts MPTP → MPP+ | Highly neurotoxic |

| BMTP | MAO-B converts BMTP → BMDP+ → BMP+ | Non-neurotoxic |

| 4-Bromo-1-propyl | Unknown (hypothesized slower oxidation) | Undetermined (no data) |

MPTP’s toxicity is directly linked to MPP+ accumulation in dopaminergic neurons . In contrast, BMTP’s incomplete oxidation to BMP+ and rapid clearance may explain its lack of toxicity . For this compound, the bromine’s electron-withdrawing effects could hinder enzymatic oxidation, but this remains speculative without experimental validation.

Biological Activity

4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine (C8H14BrN) is a brominated derivative of tetrahydropyridine that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biochemical properties, mechanisms of action, and applications in various fields, including medicine and pharmacology.

This compound is characterized by its unique molecular structure that includes a bromine atom and a propyl group. Its molecular formula is C8H14BrN, and it has been studied for its interactions with various biological targets.

The compound primarily interacts with key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), both crucial for glycolysis. This inhibition leads to reduced glycolytic flux, which can induce apoptosis in cancer cells when used in conjunction with mTOR inhibitors like rapamycin .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in hypopharyngeal tumor cells more effectively than conventional chemotherapeutic agents .

Case Studies

- Cancer Therapy : A study highlighted the compound's potential as an anticancer agent through its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound showed better cytotoxicity compared to the reference drug bleomycin .

- Metabolic Pathways : Research indicates that this compound is hydrolyzed by intracellular esterases into 3-bromopyruvate (3-BrPA), which is the active form responsible for its biological effects.

Dosage Effects

Animal model studies have shown that lower doses of the compound effectively inhibit glycolysis and induce apoptosis without significant toxicity. This dosage-dependent response highlights the compound's therapeutic potential while minimizing adverse effects.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H14BrN | Induces apoptosis in cancer cells; inhibits glycolysis |

| 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine | C8H10BrN | Similar metabolic interactions; less cytotoxicity noted |

| Ethyl 4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine | C16H18N2O2 | Antibacterial activity; varying efficacy against pathogens |

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its ability to modulate metabolic pathways involved in cancer progression. Its unique structure allows it to serve as a building block for synthesizing more complex molecules aimed at targeting specific diseases .

Industrial Use

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials due to its chemical stability and reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis of brominated tetrahydropyridines typically involves halogenation (e.g., bromination using N-bromosuccinimide, NBS) followed by alkylation. For example, bromination of the parent tetrahydropyridine scaffold under inert conditions (e.g., dry DMF, 0–5°C) can achieve selective substitution at the 4-position. Subsequent propylation may use propyl halides or Grignard reagents in THF, with yields optimized via temperature control (20–60°C) and catalyst selection (e.g., Pd/C for cross-coupling) .

- Key Considerations : Impurities from over-bromination or incomplete alkylation require purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Purity should be confirmed via HPLC (>95%) and NMR (e.g., absence of residual propyl halide peaks) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- NMR : H and C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C4, propyl group integration).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 244.08 for CHBrN).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental models are suitable for studying the neurotoxic potential of this compound, and how do they compare to MPTP models?

- Model Design :

- In Vivo : Stereotaxic injection into the substantia nigra of rodents (e.g., C57BL/6 mice) to assess dopaminergic neuron loss. Compare dose-response profiles (e.g., 10–50 mg/kg) with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-characterized neurotoxin .

- In Vitro : Primary midbrain cultures treated with 1–10 µM compound; measure tyrosine hydroxylase (TH) activity and mitochondrial complex I inhibition.

- Data Interpretation : Strain-specific susceptibility (e.g., BALB/c vs. C57BL/6 mice) may explain variability in neurodegeneration rates .

Q. How do conflicting reports on the neurotoxicity of tetrahydropyridine derivatives inform risk assessment for this compound?

- Contradiction Analysis :

- Mechanistic Studies : Some derivatives (e.g., MPTP) require bioactivation via MAO-B to MPP, while others (e.g., 6-OHDA) act directly. Assess whether 4-Bromo-1-propyl undergoes metabolic activation using liver microsomes or MAO-B inhibitors (e.g., selegiline) .

- Species Differences : Non-human primates show higher sensitivity to MPTP than rodents; evaluate interspecies metabolic pathways via comparative genomics .

Q. What strategies mitigate off-target effects when using this compound in neuropharmacological studies?

- Experimental Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.